molecular formula C7H8FNO2S B1442259 4-Fluoro-2-(methylsulfonyl)aniline CAS No. 1197193-21-7

4-Fluoro-2-(methylsulfonyl)aniline

Cat. No. B1442259
CAS RN: 1197193-21-7
M. Wt: 189.21 g/mol
InChI Key: LKNIYDMDXQVUQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-(methylsulfonyl)aniline is a chemical compound with the molecular formula C7H8FNO2S . It has a molecular weight of 189.21 . This compound is used in scientific research .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-2-(methylsulfonyl)aniline consists of a benzene ring with a fluorine atom and a methylsulfonyl group attached to it . The exact mass of this compound is 189.02600 .

Scientific Research Applications

Chemoselective Reactions in Organic Synthesis

4-Fluoro-2-(methylsulfonyl)aniline is used in chemoselective reactions, a critical aspect of organic synthesis. Baiazitov et al. (2013) discuss chemoselective SNAr reactions with amines and derivatives, highlighting the role of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, a compound closely related to 4-fluoro-2-(methylsulfonyl)aniline. They demonstrate selective displacement reactions in the presence of weak bases and the importance of steric and electronic factors in these processes (Baiazitov et al., 2013).

Electrochemical Synthesis in Polymer Chemistry

4-Fluoro-2-(methylsulfonyl)aniline contributes to the field of polymer chemistry, particularly in the electrochemical synthesis of polymers. Şahin et al. (2002) detail the electrochemical formation of self-doped sulfonated polyaniline in acetonitrile-containing anhydrous fluorosulfonic acid, where 4-fluoro-2-(methylsulfonyl)aniline-related compounds play a vital role (Şahin et al., 2002).

Fluorescent Thermometers in Biochemistry

In the realm of biochemistry, this compound is utilized in the development of fluorescent thermometers. Cao et al. (2014) report on a twisted-intramolecular-charge-transfer-based ratiometric fluorescent thermometer, where derivatives of 4-fluoro-2-(methylsulfonyl)aniline demonstrate unusual intensification of fluorescence with temperature increase, offering potential applications in temperature sensing (Cao et al., 2014).

Solubility Studies in Physical Chemistry

Research by Qian et al. (2014) focuses on the solubility of 1-fluoro-4-(methylsulfonyl)benzene, a compound structurally related to 4-fluoro-2-(methylsulfonyl)aniline. Their study in various organic solvents provides insights into the solubility properties, critical for understanding the physical chemistry of such compounds (Qian et al., 2014).

Mechanism of Action

Target of Action

It is known to be used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, the compound may participate in the formation of carbon–carbon bonds

Biochemical Pathways

Given its use in suzuki–miyaura cross-coupling reactions , it may play a role in the synthesis of complex organic compounds.

Result of Action

As a component in Suzuki–Miyaura cross-coupling reactions , it may contribute to the formation of carbon–carbon bonds, leading to the synthesis of complex organic compounds.

Action Environment

The action, efficacy, and stability of 4-Fluoro-2-(methylsulfonyl)aniline can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . These conditions help maintain the stability and efficacy of the compound.

properties

IUPAC Name

4-fluoro-2-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNIYDMDXQVUQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80700197
Record name 4-Fluoro-2-(methanesulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(methylsulfonyl)aniline

CAS RN

1197193-21-7
Record name 4-Fluoro-2-(methanesulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-2-(methylsulfonyl)aniline
Reactant of Route 2
4-Fluoro-2-(methylsulfonyl)aniline
Reactant of Route 3
Reactant of Route 3
4-Fluoro-2-(methylsulfonyl)aniline
Reactant of Route 4
Reactant of Route 4
4-Fluoro-2-(methylsulfonyl)aniline
Reactant of Route 5
Reactant of Route 5
4-Fluoro-2-(methylsulfonyl)aniline
Reactant of Route 6
Reactant of Route 6
4-Fluoro-2-(methylsulfonyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.